Scaffold Specificity in FAAH Inhibition: Evidence from In Vitro Enzyme Assays
The target compound incorporates a thiophen-3-yl group, a feature not directly studied in published FAAH inhibitor SAR. However, closely related benzothiophene piperazine urea analogs have demonstrated potent, covalent FAAH inhibition with IC50 values ranging from 1.9 to 580 nM [1]. Crucially, these piperazine urea inhibitors, including the benzothiophene analog (compound 13, IC50 = 1.9 nM), were proven by ABPP to be completely selective for FAAH over other mammalian serine hydrolases [1]. The target compound's unique thiophene substitution could offer a distinct selectivity or potency profile that can only be validated through direct experimental comparison with these known analogs.
| Evidence Dimension | FAAH Inhibitory Potency (IC50) and Selectivity Profile |
|---|---|
| Target Compound Data | No published quantitative data available. Structural similarity to benzothiophene analogs suggests potential FAAH inhibitory activity. |
| Comparator Or Baseline | Benzothiophene piperazine urea analog (compound 13 in Ahn et al., 2009): hFAAH IC50 = 1.9 nM. Complete selectivity for FAAH confirmed by ABPP. Other analogs in the series: IC50 range 1.9–580 nM [1]. |
| Quantified Difference | Cannot be calculated due to lack of target compound data. The difference resides in the structural features (thiophene vs. benzothiophene) and must be empirically determined. |
| Conditions | In vitro hFAAH enzyme assay; competitive ABPP in mouse brain membrane proteome [1]. |
Why This Matters
For researchers developing FAAH inhibitors, the thiophene-substituted scaffold may present a novel intellectual property position and potentially different binding kinetics compared to the better-characterized benzothiophene series.
- [1] Ahn, K., Johnson, D. S., et al. (2009). Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & Medicinal Chemistry Letters, 19(10), 2865-2869. View Source
